3-(3-Piperidinylmethoxy)benzonitrile
Description
Structural Classification within Organic Chemistry and Heterocyclic Systems
From a structural standpoint, 3-(3-Piperidinylmethoxy)benzonitrile is a multifaceted organic molecule. It can be systematically deconstructed into three primary components, each contributing distinct chemical properties and potential functionalities.
Benzonitrile (B105546) Moiety: The compound is built upon a benzonitrile framework, which consists of a benzene (B151609) ring substituted with a nitrile group (-C≡N). The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring. The "3-" prefix indicates that the piperidinylmethoxy substituent is attached at the meta position of the benzene ring.
Piperidine (B6355638) Ring: It features a piperidine ring, which is a six-membered, saturated heterocycle containing a nitrogen atom. The piperidine scaffold is one of the most ubiquitous heterocyclic systems found in pharmaceuticals and natural alkaloids. researchgate.netnih.gov Its presence imparts basicity and can significantly influence a molecule's solubility and ability to interact with biological targets.
Ether Linkage: A flexible ether linkage (-O-CH₂-) connects the aromatic benzonitrile core to the heterocyclic piperidine system. This "methoxy" bridge connects the 3-position of the piperidine ring to the 3-position of the benzonitrile group via the oxygen atom.
The combination of these features places this compound in several chemical categories simultaneously: it is a substituted aromatic nitrile, an ether, and a derivative of piperidine, a fundamental heterocyclic amine.
| Structural Component | Classification | Key Features |
| Benzene Ring + Nitrile Group | Benzonitrile | Aromatic; electron-withdrawing nitrile group. |
| Six-membered N-heterocycle | Piperidine | Saturated heterocycle; basic nitrogen atom; common in bioactive molecules. nih.gov |
| -O-CH₂- Bridge | Ether | Flexible linker connecting the aromatic and heterocyclic moieties. |
Rationale for Comprehensive Academic Investigation of this compound
The academic pursuit of understanding molecules like this compound is driven by two primary motivations: the fundamental chemical insights that can be gained from its study and its potential as a versatile building block for creating more complex molecules.
The structure of this compound offers a valuable model for theoretical and mechanistic studies. The interplay between the electron-withdrawing benzonitrile unit and the electron-donating potential of the piperidine's nitrogen atom, transmitted through the ether linkage, creates a complex electronic environment.
Computational chemistry and quantum mechanical studies can be employed to predict the molecule's conformational preferences, electron density distribution, and spectroscopic properties. Such theoretical analyses provide a deeper understanding of how the different functional groups influence one another. nih.gov For instance, studies on substituted benzonitriles have explored how various substituents affect the reactivity of the nitrile group and the aromatic ring, such as in hydrolysis reactions under acidic conditions. yu.edu.jo The specific substitution pattern in this compound would present a unique case for investigating these electronic and steric effects.
Perhaps the most significant rationale for investigating this compound is its potential as a versatile chemical scaffold for derivatization, particularly in drug discovery. nbinno.com Both the piperidine ring and the benzonitrile group are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a wide range of biologically active compounds. researchgate.net
The Piperidine Moiety: The piperidine ring is a cornerstone of modern drug design, found in numerous FDA-approved pharmaceuticals. researchgate.netthieme-connect.com Its saturated, three-dimensional structure is ideal for optimizing interactions with protein binding sites. The secondary amine within the piperidine ring serves as a convenient chemical handle for introducing a wide variety of substituents. This allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for tuning its pharmacokinetic profile. thieme-connect.comthieme-connect.com
The Benzonitrile Moiety: The nitrile group on the aromatic ring is not merely a passive substituent. It can be chemically transformed into other important functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis), providing further avenues for derivatization. researchgate.net This chemical reactivity allows the benzonitrile group to act as a synthetic intermediate for accessing a broader range of molecular architectures.
The combination of these two powerful scaffolds via a flexible ether linker makes this compound a highly attractive starting point for building libraries of diverse compounds for biological screening. The modular nature of the molecule—comprising an aromatic unit, a heterocyclic unit, and a linker—allows chemists to independently modify each part to explore structure-activity relationships (SAR) and optimize for a desired biological effect. nbinno.com
| Scaffold Component | Role in Derivatization | Examples of Modification |
| Piperidine Ring | Introduce diversity; modify physicochemical properties. | N-alkylation, N-acylation, substitution on carbon atoms. nih.gov |
| Benzonitrile Group | Serve as a synthetic precursor to other functional groups. | Reduction to a benzylamine (B48309); hydrolysis to a benzoic acid. researchgate.net |
| Aromatic Ring | Introduce additional substituents. | Electrophilic aromatic substitution (e.g., halogenation, nitration). |
Structure
2D Structure
3D Structure
Properties
CAS No. |
954223-76-8 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-(piperidin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-8-11-3-1-5-13(7-11)16-10-12-4-2-6-15-9-12/h1,3,5,7,12,15H,2,4,6,9-10H2 |
InChI Key |
ZQEWAGKVZXIQRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Established Synthetic Routes to 3-(3-Piperidinylmethoxy)benzonitrile
A retrosynthetic analysis of this compound suggests two primary pathways for its synthesis, both revolving around the formation of the ether linkage. The key disconnection is at the ether oxygen, leading to 3-cyanophenol (B46033) and a suitable 3-substituted piperidine (B6355638) derivative.
Route A: Williamson Ether Synthesis
This approach involves the reaction of a 3-cyanophenoxide with a piperidine carrying a leaving group at the 3-position, such as a halide or a sulfonate ester. The retrosynthetic breakdown is as follows:
Target: this compound
Disconnection: C-O (ether bond)
Synthons: 3-cyanophenoxide anion and a 3-(halomethyl)piperidine cation equivalent.
Practical Starting Materials: 3-Cyanophenol and 3-(chloromethyl)piperidine (B1630087) or 3-(tosyloxymethyl)piperidine.
The synthesis would proceed via an S_N2 reaction, where the phenoxide acts as a nucleophile. masterorganicchemistry.comwikipedia.org
Route B: Mitsunobu Reaction
An alternative strategy is the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile, in this case, 3-cyanophenol. wikipedia.orgorganic-chemistry.org The retrosynthesis for this route is:
Target: this compound
Disconnection: C-O (ether bond)
Synthons: 3-cyanophenol and 3-(hydroxymethyl)piperidine.
Reagents: A phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD). wikipedia.orgnih.gov
This reaction proceeds with inversion of configuration at the alcohol carbon, a crucial consideration if chiral piperidine precursors are used. organic-chemistry.org
Optimization of Reaction Conditions and Yields
The efficiency of the aforementioned synthetic routes is highly dependent on the reaction conditions.
For the Williamson Ether Synthesis , key parameters to optimize include the choice of base, solvent, and temperature. A strong base is required to fully deprotonate the 3-cyanophenol to form the more nucleophilic phenoxide. The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide.
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 25-80 | 75-90 |
| Potassium Carbonate (K2CO3) | Acetonitrile (CH3CN) | Reflux | 60-80 |
| Sodium Hydroxide (B78521) (NaOH) | Dimethyl Sulfoxide (DMSO) | 50-100 | 70-85 |
For the Mitsunobu Reaction , the choice of phosphine and azodicarboxylate can influence the yield and ease of purification. While triphenylphosphine (B44618) (PPh₃) and DEAD are common, other reagents have been developed to simplify the removal of byproducts. wikipedia.org
| Phosphine | Azodicarboxylate | Solvent | Typical Yield (%) |
|---|---|---|---|
| Triphenylphosphine (PPh3) | Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | 70-90 |
| Tributylphosphine (PBu3) | Diisopropyl azodicarboxylate (DIAD) | Toluene | 75-95 |
| Polymer-supported PPh3 | Di-tert-butyl azodicarboxylate (DBAD) | Dichloromethane (DCM) | 65-85 |
Evaluation of Regioselectivity and Chemoselectivity
In the synthesis of this compound, regioselectivity is primarily a concern if there are other potential nucleophilic or electrophilic sites in the starting materials. For the Williamson ether synthesis, the phenoxide is the dominant nucleophile. The piperidine nitrogen is also nucleophilic, but under basic conditions for phenoxide generation, it is less likely to compete, especially if it is protected.
Chemoselectivity becomes a larger consideration if the piperidine ring is not protected. The secondary amine of the piperidine can compete with the phenoxide as a nucleophile, leading to N-alkylation as a side product. Therefore, the use of an N-protected piperidine derivative, such as N-Boc-3-(chloromethyl)piperidine, is often preferred. The Boc group can be subsequently removed under acidic conditions.
Development of Novel Synthetic Approaches
Exploration of Green Chemistry Principles in Synthesis
Efforts to develop more environmentally benign synthetic routes for benzonitrile (B105546) derivatives are ongoing. For the synthesis of this compound, green chemistry principles could be applied in several ways:
Use of Greener Solvents: Replacing traditional solvents like DMF and chlorinated solvents with more sustainable alternatives such as ionic liquids or greener bio-based solvents.
Catalytic Approaches: Exploring catalytic methods that reduce the need for stoichiometric reagents. For instance, phase-transfer catalysis could be employed in the Williamson ether synthesis to enhance reaction rates and reduce the amount of solvent needed.
Atom Economy: The Mitsunobu reaction, while effective, suffers from poor atom economy due to the formation of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts. Alternative methods that improve atom economy are desirable.
Stereoselective Synthesis of Chiral Analogues
The piperidine ring in this compound contains a stereocenter at the 3-position. A stereoselective synthesis of a specific enantiomer can be achieved by using an enantiomerically pure starting material. For example, starting with (R)- or (S)-3-(hydroxymethyl)piperidine in a Mitsunobu reaction would lead to the corresponding (R)- or (S)-3-(3-Piperidinylmethoxy)benzonitrile, respectively, as the reaction proceeds with inversion of stereochemistry. nih.gov
Derivatization and Functionalization Strategies
The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a library of related compounds.
Piperidine Nitrogen: The secondary amine of the piperidine ring is a key site for functionalization. It can undergo a variety of reactions, including:
N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.
N-Arylation: Coupling with aryl halides, often using palladium-catalyzed methods like the Buchwald-Hartwig amination.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Benzonitrile Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the cyano group (meta-directing and deactivating) and the ether group (ortho, para-directing and activating) will influence the position of substitution.
Nitrile Group: The cyano group can be transformed into other functional groups:
Hydrolysis: Conversion to a carboxylic acid or an amide.
Reduction: Reduction to a primary amine.
Cycloaddition: Participation in cycloaddition reactions to form heterocyclic rings.
These derivatization strategies allow for the systematic modification of the compound's structure, which can be valuable for structure-activity relationship studies in medicinal chemistry. nih.gov
Chemical Modifications of the Benzonitrile Moiety
The benzonitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of derivatives. Key modifications include hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. askfilo.comoup.comdoubtnut.combrainly.innku.eduyoutube.com The reaction proceeds through a benzamide (B126) intermediate, which can be isolated or further hydrolyzed to the corresponding benzoic acid. oup.com The specific conditions of the reaction, such as temperature and pH, can be tuned to favor the formation of one product over the other. oup.com For instance, heating with an aqueous sodium hydroxide solution leads to the formation of sodium benzoate, which upon acidification yields benzoic acid. brainly.in
Reduction: The nitrile group is readily reduced to a primary amine, specifically a benzylamine (B48309) derivative. brainly.inrsc.orgrsc.orgwikipedia.orggoogle.com This transformation can be achieved using various reducing agents, including catalytic hydrogenation with hydrogen gas over catalysts like Raney Nickel or palladium on carbon. brainly.inrsc.orgresearchgate.net Lithium aluminum hydride is another effective reagent for this reduction. brainly.in The resulting aminomethyl group provides a new site for further functionalization. It is important to note that under certain hydrogenation conditions, byproducts such as dibenzylamine (B1670424) may be formed. wikipedia.orggoogle.com
Cycloaddition Reactions: The carbon-nitrogen triple bond of the benzonitrile moiety can participate in cycloaddition reactions, most notably [3+2] cycloadditions. mdpi.comresearchgate.netacs.orgrsc.orgnih.gov For example, reaction with azides, such as sodium azide (B81097), in the presence of a suitable catalyst can yield tetrazole derivatives. researchgate.net Another significant cycloaddition is with nitrile oxides, like benzonitrile N-oxide, which leads to the formation of Δ²-isoxazolines. mdpi.com These reactions are valuable for constructing five-membered heterocyclic rings.
| Reaction Type | Reagents and Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | Acidic or basic conditions (e.g., aq. NaOH, heat) | Carboxylic acid or Amide | oup.combrainly.innku.edu |
| Reduction | H2/Raney Ni or LiAlH4 | Primary amine (benzylamine) | brainly.inrsc.org |
| [3+2] Cycloaddition | Sodium azide (NaN3) | Tetrazole | researchgate.net |
| [3+2] Cycloaddition | Benzonitrile N-oxide | Δ²-isoxazoline | mdpi.com |
Structural Diversification at the Piperidine Ring
The piperidine ring offers a rich platform for introducing structural diversity, primarily through modifications at the nitrogen atom and substitution on the carbon framework of the ring.
N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation. N-alkylation can be achieved by reacting the piperidine with alkyl halides in the presence of a base. researchgate.netnih.govacs.org The choice of alkylating agent and reaction conditions can influence the outcome. researchgate.net Reductive amination is another powerful method for introducing N-alkyl groups. nih.gov N-acylation is typically performed using acyl chlorides or anhydrides to form the corresponding amides. nih.govru.nlsemanticscholar.orgbutlerov.com These reactions allow for the introduction of a wide array of substituents at the nitrogen atom, significantly altering the molecule's properties.
Introduction of Substituents: The carbon skeleton of the piperidine ring can also be functionalized. Various synthetic strategies have been developed for the synthesis of substituted piperidines, including cyclization reactions of alkenes and intramolecular Mannich-type reactions. nih.govnih.gov Palladium-catalyzed reactions have been employed for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com Furthermore, regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides provides a route to alkyl-substituted piperidines. lookchem.com Recent advances also include the direct and selective α-functionalization of N-alkyl piperidines. acs.org These methods enable the synthesis of a diverse library of piperidine analogs with varying substitution patterns. ajchem-a.comacs.orgrsc.org
| Modification Type | General Method | Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| N-Alkylation | Nucleophilic Substitution | Alkyl halide, Base | N-Alkyl piperidine | researchgate.netacs.org |
| N-Acylation | Nucleophilic Acyl Substitution | Acyl chloride or Anhydride | N-Acyl piperidine (Amide) | nih.govbutlerov.com |
| Ring Substitution | Cyclization Reactions | Varies (e.g., alkene precursors) | Substituted piperidine | nih.govnih.gov |
| Ring Substitution | α-Functionalization | Varies (e.g., Grignard reagents on pyridine-N-oxides) | α-Substituted piperidine | lookchem.comacs.org |
Transformations Involving the Methoxy (B1213986) Linkage
The ether linkage in this compound provides another site for chemical modification, primarily through cleavage of the ether bond.
Ether Cleavage: The alkyl aryl ether linkage can be cleaved to yield a phenol (B47542) and an alkyl halide. tiwariacademy.com This reaction is typically carried out using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, making it a better leaving group. The halide ion then acts as a nucleophile to displace the phenolic portion. Other reagents, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl methyl ethers. researchgate.net More recent methods have explored milder conditions, for example, using tris(pentafluorophenyl)borane (B72294) and silyl (B83357) hydrides. researchgate.net Additionally, selective cleavage of methoxy groups adjacent to hydroxyl groups can be achieved through radical hydrogen abstraction. acs.orgacs.org
| Reaction Type | Reagents and Conditions | Products | Reference |
|---|---|---|---|
| Ether Cleavage | Strong acid (e.g., HBr, HI) | Phenol and Alkyl halide | tiwariacademy.com |
| Ether Cleavage | Boron tribromide (BBr3) | Phenol and Methyl bromide | researchgate.net |
| Ether Cleavage | Tris(pentafluorophenyl)borane, Silyl hydride | Phenol | researchgate.net |
| Selective Ether Cleavage | Radical hydrogen abstraction (for adjacent OH) | Diol | acs.orgacs.org |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
One-Dimensional (¹H, ¹³C) NMR Techniques
¹H NMR: A proton NMR spectrum of 3-(3-Piperidinylmethoxy)benzonitrile would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzonitrile (B105546) ring would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The protons of the piperidine (B6355638) ring and the methoxy (B1213986) linker would appear in the upfield region. The chemical shifts and coupling constants of the piperidinyl protons would provide information about the conformation of the piperidine ring.
¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom. The carbon of the nitrile group (-C≡N) would have a characteristic chemical shift in the range of δ 115-125 ppm. The carbons of the aromatic ring would appear between δ 110-160 ppm. The carbons of the piperidine ring and the methoxy group would be found in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzonitrile C1 (C-CN) | - | ~112 |
| Benzonitrile C2/C6 | ~7.5 - 7.7 | ~133 |
| Benzonitrile C3 (C-O) | - | ~159 |
| Benzonitrile C4/C5 | ~7.2 - 7.4 | ~118 - 125 |
| Nitrile (-CN) | - | ~119 |
| Methoxy (-O-CH₂-) | ~4.0 - 4.2 | ~70 |
| Piperidinyl C3 (CH) | ~3.0 - 3.5 | ~50 - 55 |
| Piperidinyl C2/C4 (CH₂) | ~2.8 - 3.2 (axial & equatorial) | ~45 - 50 |
| Piperidinyl C5/C6 (CH₂) | ~1.5 - 2.0 (axial & equatorial) | ~25 - 30 |
| Piperidinyl NH | ~1.5 - 2.5 (broad) | - |
Note: These are predicted values and may differ from experimental results.
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Analysis
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to trace the connectivity of protons within the piperidine ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, crucial for establishing the connectivity between the benzonitrile, methoxy, and piperidine fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the piperidine ring and its substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum of this compound would display characteristic absorption bands corresponding to the functional groups present in the molecule. A sharp, intense band around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The C-O stretching of the ether linkage would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methoxy groups would be seen just below 3000 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring would be expected as a moderate band in the 3300-3500 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Moderate |
| Aromatic C-H | > 3000 | Moderate |
| Aliphatic C-H | < 3000 | Strong |
| C≡N Stretch | 2220 - 2240 | Sharp, Strong |
| C-O Stretch | 1000 - 1300 | Strong |
| Aromatic C=C | 1400 - 1600 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight. Fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure.
Analysis of Molecular Conformation and Crystal Packing
The crystallographic data would reveal precise bond lengths, bond angles, and torsion angles. This would definitively establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the methoxybenzonitrile substituent. Furthermore, the analysis of the crystal packing would show the intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, that govern the solid-state structure.
Investigation of Intermolecular Interactions
A comprehensive review of available scientific literature and crystallographic databases did not yield specific studies detailing the intermolecular interactions of this compound through advanced spectroscopic and structural characterization methods. Detailed research findings, including specific data on bond lengths, bond angles, and spectroscopic shifts that would definitively characterize the intermolecular forces of this particular compound, are not publicly available.
However, based on the known chemical functionalities present in the this compound molecule—namely the piperidine ring, the ether linkage, and the benzonitrile group—a theoretical analysis of the potential intermolecular interactions can be postulated. It is crucial to note that the following discussion is based on the general principles of chemical interactions and data from analogous structures, and not on direct experimental or computational studies of this compound itself.
Theoretical Intermolecular Interactions:
The structure of this compound allows for several types of non-covalent interactions that would be crucial in determining its solid-state structure and its behavior in solution. These interactions include:
Hydrogen Bonding: The secondary amine (N-H) group within the piperidine ring is a potent hydrogen bond donor. The nitrogen atom of the nitrile group (-C≡N) and the oxygen atom of the ether linkage are potential hydrogen bond acceptors. Therefore, it is highly probable that N-H···N and N-H···O hydrogen bonds play a significant role in the crystal packing of this compound. These interactions are directional and are among the strongest intermolecular forces.
π-Interactions: The benzene (B151609) ring is an electron-rich π-system. This can lead to several types of π-interactions, including:
π-π Stacking: The aromatic rings of adjacent molecules could stack on top of each other, stabilized by the interaction between their π-orbitals. This is a common feature in the crystal structures of aromatic compounds.
C-H···π Interactions: The hydrogen atoms of the piperidine ring or the benzene ring could interact with the electron cloud of the benzene ring of a neighboring molecule.
Expected Spectroscopic Signatures:
Were spectroscopic studies to be conducted, the following features would likely be observed as evidence for the aforementioned intermolecular interactions:
Infrared (IR) Spectroscopy: The N-H stretching vibration in the piperidine ring would be expected to show a shift to lower wavenumbers (redshift) and broadening in the solid-state spectrum compared to a dilute solution in a non-polar solvent. This is a classic indicator of hydrogen bond formation. Similarly, the C≡N stretching vibration might show a slight shift upon involvement in hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the solid-state NMR spectrum, the chemical shifts of the protons and carbons involved in hydrogen bonding would be different from those in solution. The proton of the N-H group would be particularly sensitive to its hydrogen-bonding environment.
Illustrative Data from Analogous Compounds:
To provide a conceptual framework, the table below presents hypothetical data based on typical values observed for similar functional groups in other compounds that have been structurally characterized. This data is for illustrative purposes only and does not represent experimental data for this compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected IR Shift (cm⁻¹) |
| Hydrogen Bond | N-H (Piperidine) | N (Nitrile) | 2.8 - 3.2 | N-H stretch: -50 to -150 |
| Hydrogen Bond | N-H (Piperidine) | O (Ether) | 2.7 - 3.1 | N-H stretch: -70 to -200 |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | - |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding a molecule's intrinsic properties at the electronic level. nih.gov These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy states.
The electronic properties of a molecule dictate its reactivity and intermolecular interactions. Key descriptors derived from quantum calculations include Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and various reactivity indices.
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (E_gap = E_LUMO - E_HOMO) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov For 3-(3-Piperidinylmethoxy)benzonitrile, the HOMO is expected to be localized on the electron-rich piperidine (B6355638) and ether linkage, while the LUMO would likely be centered on the electron-withdrawing benzonitrile (B105546) ring. This separation facilitates intramolecular charge transfer, a property relevant to nonlinear optics and receptor binding. ijstr.org
The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's surface. nih.gov Electronegative regions (typically colored red or yellow) indicate sites susceptible to electrophilic attack, while electropositive regions (blue) are prone to nucleophilic attack. In this compound, the nitrile nitrogen and ether oxygen would present as regions of negative potential, making them key hydrogen bond acceptors. The hydrogen atoms on the piperidine nitrogen would be areas of positive potential. researchgate.netresearchgate.net
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov
Table 1: Exemplary Theoretical Electronic Properties for this compound Note: These values are illustrative and based on typical results for similar organic molecules calculated using DFT methods (e.g., B3LYP/6-31G level of theory). Actual values would require specific computation.*
| Property | Exemplary Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 Debye | Molecular polarity and solubility |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to charge transfer |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |
The biological activity of a molecule is highly dependent on its three-dimensional shape. Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative energies. For this compound, key sources of conformational flexibility include the chair/boat/twist-boat conformations of the piperidine ring and rotation around the C-O and O-C single bonds of the ether linkage.
Computational methods can systematically rotate these bonds and calculate the potential energy at each step to map the potential energy surface. This process identifies low-energy, stable conformers. Subsequent energy minimization calculations refine these structures to find the most stable, or "global minimum," conformation. Such studies have shown that for substituted piperidines, the chair conformation with bulky substituents in the equatorial position is often favored to minimize steric hindrance. researchgate.net The orientation of the methoxybenzonitrile group relative to the piperidine ring would be determined by a balance of steric and electronic (e.g., dipole-dipole) interactions.
Molecular Modeling and Dynamics Simulations
While quantum calculations describe a static molecule, molecular modeling and dynamics simulations predict how a molecule behaves in a biological environment, such as in water or near a protein.
Given the presence of the piperidine and benzonitrile moieties, this compound shares structural similarities with ligands for various G-protein coupled receptors (GPCRs) and monoamine transporters (such as those for dopamine (B1211576), serotonin, and norepinephrine). nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the absence of a known target, a process called reverse docking or target fishing can be employed, where the molecule is docked against a panel of known protein structures to identify potential biological targets.
Once a hypothetical complex is formed, Molecular Dynamics (MD) simulations can be used to assess its stability. stanford.edu An MD simulation calculates the motion of every atom in the ligand-protein system over time (typically nanoseconds to microseconds), providing insights into the dynamic stability of the binding pose, the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain binding, and conformational changes in the protein upon ligand binding. nih.govnih.govplos.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity. frontiersin.org A theoretical QSAR model for analogs of this compound could be developed to guide the design of more potent molecules.
This process involves:
Designing a Virtual Library: Creating a set of virtual analogs by modifying the parent structure (e.g., adding substituents to the benzonitrile ring or modifying the piperidine).
Calculating Descriptors: For each analog, calculating a range of molecular descriptors, including electronic properties (from DFT), steric properties (e.g., molecular volume), and physicochemical properties (e.g., lipophilicity or logP).
Model Building: Using statistical methods or machine learning to build a mathematical model that links the descriptors to a hypothetical or experimentally determined biological activity. frontiersin.org
For instance, a model might reveal that electron-withdrawing groups on the benzonitrile ring increase activity, while bulky groups on the piperidine decrease it. This provides a rational basis for synthesizing the most promising candidates. mdpi.com
Table 2: Illustrative QSAR Data for Hypothetical Analogs Note: Biological activity is represented on a hypothetical logarithmic scale (pActivity).
| Compound | Modification | Calculated LogP | HOMO-LUMO Gap (eV) | Hypothetical pActivity |
| Parent | This compound | 2.5 | 5.30 | 6.5 |
| Analog 1 | Add 4-Chloro to Benzonitrile | 3.2 | 5.25 | 7.1 |
| Analog 2 | Add 4-Methoxy to Benzonitrile | 2.3 | 5.45 | 6.2 |
| Analog 3 | N-Methyl on Piperidine | 2.8 | 5.32 | 6.8 |
Virtual Screening and Ligand-Based Design Principles
Virtual screening is a powerful computational strategy for identifying promising drug candidates from large chemical libraries. sciengpub.ir this compound can serve as a starting point for both ligand-based and structure-based design.
In ligand-based virtual screening , the structure of our lead compound is used as a template to search for molecules with similar properties. This can involve searching for molecules with high 2D structural similarity or using its 3D shape and pharmacophore features (the spatial arrangement of key features like hydrogen bond donors/acceptors and aromatic rings) as a query to find diverse structures that could bind to the same target. nih.gov
In structure-based virtual screening , if a hypothetical protein target has been identified (as in section 4.2.1), its 3D structure is used as a receptor. Millions of commercially or virtually available compounds can be rapidly docked into the binding site, and the top-scoring compounds are selected for further investigation. nih.gov The benzonitrile-piperidine scaffold could be considered a "privileged scaffold" if it is found to bind to multiple biological targets, making it a valuable starting point for generating diverse compound libraries.
Pharmacophore Modeling for Hypothetical Ligand Interactions
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dergipark.org.trnih.gov For a molecule like this compound, where the specific biological target may not be defined, a hypothetical pharmacophore model can be constructed based on its structural features. This model can then be used to screen virtual compound libraries to identify potential targets and binding modes.
The key pharmacophoric features of this compound can be delineated as follows:
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the benzonitrile group and the oxygen of the methoxy (B1213986) linker can act as hydrogen bond acceptors.
Aromatic Ring (AR): The benzene (B151609) ring provides a hydrophobic region and can participate in π-π stacking or hydrophobic interactions.
Positive Ionizable (PI): The nitrogen atom within the piperidine ring can be protonated at physiological pH, serving as a positive ionizable feature and potentially forming ionic interactions.
A hypothetical pharmacophore model for this compound would incorporate a specific spatial arrangement of these features. The distances and angles between these features would define the virtual search query for screening compound databases to find molecules with similar interaction potential.
To illustrate the potential applications of such a model, we can examine pharmacophore models developed for other compounds containing piperidine or benzonitrile moieties that have been successful in identifying active compounds.
| Pharmacophore Feature | Potential Role in Binding | Example from Structurally Related Compounds |
| Hydrogen Bond Acceptor (Nitrile) | Interaction with donor groups in a binding pocket. | In many kinase inhibitors, the nitrile group is a key HBA. |
| Aromatic Ring | Hydrophobic interactions, π-π stacking. | Phenyl rings are common in CNS-active drugs for hydrophobic pocket binding. |
| Positive Ionizable (Piperidine N) | Salt bridge formation, key ionic interactions. | The piperidine nitrogen is crucial for the activity of many GPCR ligands. |
| Hydrophobic (Piperidine Ring) | Van der Waals interactions within a hydrophobic pocket. | The piperidine scaffold is often used to orient other functional groups. |
This table is generated based on established principles of medicinal chemistry and is for illustrative purposes.
Scaffold Hopping and Lead Optimization (Computational)
Scaffold hopping is a computational strategy in drug design that aims to identify isosteric or bioisosteric replacements for a core molecular structure (the scaffold) while retaining or improving biological activity. nih.gov This technique is valuable for discovering novel chemical series with improved properties such as enhanced potency, better metabolic stability, or reduced off-target effects. nih.govbohrium.com For this compound, computational scaffold hopping could be employed to explore new chemical space by replacing the piperidine, benzonitrile, or even the entire piperidinylmethoxy fragment.
Potential Scaffold Hops for this compound:
Piperidine Ring Replacements: The piperidine ring could be replaced with other saturated heterocycles like pyrrolidine (B122466), morpholine, or azepane. These changes would alter the ring size, conformation, and the position of the basic nitrogen, potentially leading to improved binding or pharmacokinetic properties.
Benzonitrile Replacements: The benzonitrile moiety is a common feature in many bioactive molecules. Scaffold hopping could involve replacing the phenyl ring with other aromatic systems such as pyridine, pyrimidine, or thiophene. The nitrile group itself could be replaced with other hydrogen bond acceptors like a ketone, an oxazole, or a triazole.
Linker Modification: The ether linkage could be replaced with other functionalities such as an amine, an amide, or a short alkyl chain to explore different conformational flexibilities and potential interactions.
The following table provides examples of potential scaffold hops for the core structures within this compound, along with the rationale for each modification.
| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping | Potential Impact |
| Piperidine | Pyrrolidine | Alter ring size and conformation. | May improve binding affinity or selectivity. |
| Piperidine | Morpholine | Introduce an additional heteroatom. | Could enhance solubility and polarity. |
| Phenyl | Pyridine | Introduce a nitrogen atom into the aromatic ring. | Can improve metabolic stability and introduce a hydrogen bond acceptor. |
| Phenyl | Thiophene | Replace a 6-membered ring with a 5-membered heterocycle. | May alter the vector of substituents and explore different chemical space. |
| Nitrile | Oxazole | Replace a linear group with a heterocyclic ring. | Can act as a bioisostere with different electronic properties. |
This table is generated based on established principles of medicinal chemistry and is for illustrative purposes.
Computational lead optimization is a multifaceted process that goes beyond simple scaffold hopping. researchgate.net It involves the iterative design of new analogs by making small modifications to a lead compound and predicting their properties using computational methods. For this compound, this could involve adding substituents to the phenyl or piperidine rings to probe for additional interactions, or modifying the stereochemistry of the piperidine attachment to optimize the 3D geometry for a hypothetical binding site. Techniques like quantitative structure-activity relationship (QSAR) modeling could be employed to build predictive models based on a series of analogs.
Applications As a Chemical Probe and Synthetic Intermediate
Role as a Precursor in Multi-Step Organic Synthesis
The structural motifs present in 3-(3-Piperidinylmethoxy)benzonitrile are frequently found in a variety of biologically active compounds, highlighting its importance as a precursor in multi-step organic synthesis. The piperidine (B6355638) ring is a common feature in many pharmaceuticals due to its ability to interact with biological targets and improve pharmacokinetic properties. The benzonitrile (B105546) group can serve as a versatile handle for further chemical transformations or act as a key pharmacophoric element.
For instance, similar piperidinylmethoxy moieties are integral parts of complex molecules in development. While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its potential as a key intermediate is evident. A hypothetical synthetic route could involve the initial coupling of 3-hydroxybenzonitrile with a suitably protected 3-hydroxypiperidine (B146073) derivative, followed by deprotection and subsequent functionalization of the piperidine nitrogen. This would allow for the introduction of various substituents, leading to the synthesis of a diverse range of compounds.
The following table outlines a potential multi-step synthesis where this compound could be a key intermediate:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 3-Hydroxybenzonitrile, (R/S)-N-Boc-3-hydroxypiperidine | DEAD, PPh3, THF | (R/S)-N-Boc-3-(3-cyanophenoxy)piperidine |
| 2 | (R/S)-N-Boc-3-(3-cyanophenoxy)piperidine | TFA, DCM | This compound |
| 3 | This compound, R-X (e.g., an alkyl halide or acyl chloride) | Base (e.g., Et3N), Solvent (e.g., DCM) | N-substituted-3-(3-piperidinylmethoxy)benzonitrile derivatives |
This generalized scheme underscores the utility of this compound as a pivotal precursor, enabling the systematic exploration of chemical space in the quest for novel therapeutic agents.
Utilization in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.gov The structure of this compound is well-suited for its use as a scaffold in combinatorial library synthesis. researchgate.net The secondary amine of the piperidine ring provides a convenient point for diversification, allowing for the attachment of a wide array of building blocks through reactions such as acylation, alkylation, and reductive amination.
A combinatorial library based on the this compound scaffold could be generated by reacting it with a collection of different carboxylic acids, sulfonyl chlorides, or aldehydes. This approach would yield a library of amides, sulfonamides, and N-alkylated derivatives, respectively. Each of these new compounds would retain the core piperidinylmethoxy-benzonitrile structure but would possess unique physicochemical properties conferred by the appended substituent.
The table below illustrates a hypothetical combinatorial library derived from this compound:
| Scaffold | Reagent (R-group source) | Reaction Type | Resulting Library |
| This compound | Carboxylic Acids (R-COOH) | Amide Coupling | N-Acyl-3-(3-piperidinylmethoxy)benzonitrile derivatives |
| This compound | Sulfonyl Chlorides (R-SO2Cl) | Sulfonylation | N-Sulfonyl-3-(3-piperidinylmethoxy)benzonitrile derivatives |
| This compound | Aldehydes/Ketones (R-CHO/R-CO-R') | Reductive Amination | N-Alkyl-3-(3-piperidinylmethoxy)benzonitrile derivatives |
Such a library would be invaluable for high-throughput screening campaigns aimed at identifying novel hits for a particular biological target.
Development of Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.gov The development of analogs of this compound allows for a systematic investigation of the pharmacophore, helping to identify the key structural features required for optimal interaction with a biological target.
A systematic exploration of the structural variations of this compound can be undertaken by modifying its three main components: the piperidine ring, the benzonitrile moiety, and the ether linkage.
Piperidine Ring Modifications: The piperidine ring can be modified by introducing substituents at various positions or by altering the ring size (e.g., pyrrolidine (B122466) or azepane). N-alkylation or N-acylation of the piperidine nitrogen can also significantly impact the molecule's properties.
Benzonitrile Moiety Modifications: The nitrile group on the benzene (B151609) ring can be replaced with other electron-withdrawing or electron-donating groups, such as amides, esters, or halogens. The position of the substituent on the benzene ring can also be varied (ortho, meta, or para).
Ether Linkage Modifications: The length and flexibility of the ether linkage can be altered by introducing or removing methylene (B1212753) units. The oxygen atom could also be replaced with other atoms like sulfur or nitrogen to explore the impact on binding and physicochemical properties.
The following table summarizes potential structural variations for SAR studies:
| Molecular Component | Potential Modifications | Expected Impact on Physicochemical Properties |
| Piperidine Ring | N-alkylation, N-acylation, ring substitution, ring size variation | Altered basicity, lipophilicity, and steric profile |
| Benzonitrile Moiety | Isosteric replacements (e.g., amide, ester), positional isomers | Modified electronic properties, hydrogen bonding capacity, and metabolic stability |
| Ether Linkage | Chain extension/contraction, replacement of oxygen with S or N | Changes in flexibility, conformation, and polarity |
These systematic modifications would provide a detailed understanding of the SAR for this class of compounds, guiding the design of more potent and selective analogs.
The this compound molecule possesses a chiral center at the 3-position of the piperidine ring. This means that it can exist as two enantiomers, (R)-3-(3-Piperidinylmethoxy)benzonitrile and (S)-3-(3-Piperidinylmethoxy)benzonitrile. It is well-established in medicinal chemistry that stereochemistry plays a crucial role in molecular recognition and biological activity. mdpi.com
The two enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may bind to the target with high affinity and elicit the desired biological response (the eutomer), while the other enantiomer may have lower affinity or even interact with a different target, potentially leading to off-target effects (the distomer).
Therefore, a critical aspect of the SAR studies of this compound analogs would be the synthesis and biological evaluation of the individual enantiomers. This would allow for the determination of the optimal stereochemistry for activity and would provide a deeper understanding of the three-dimensional requirements for binding to the biological target. The investigation into the impact of stereochemistry is a fundamental step in the optimization of a lead compound and the development of a safe and effective drug.
Exploration of Biological Interactions and Mechanistic Insights in Vitro Focus
In Vitro Enzyme Inhibition Profiling
The chemical structure of 3-(3-Piperidinylmethoxy)benzonitrile suggests it may interact with several classes of enzymes. The benzonitrile (B105546) moiety can act as a hydrogen bond acceptor or participate in other interactions within enzyme active sites, while the piperidine (B6355638) ring is a common scaffold in many enzyme inhibitors.
The benzonitrile and piperidine motifs are found in various kinase inhibitors. For instance, Tepotinib (EMD 1214063), a potent and selective inhibitor of the c-Met receptor tyrosine kinase, features both a benzonitrile group and a (1-methyl-4-piperidinyl)methoxy moiety. echemi.com Tepotinib inhibits HGF-induced c-Met phosphorylation with a low nanomolar IC50 value. echemi.com The interaction of c-Met and Epidermal Growth Factor Receptor (EGFR) pathways is a critical area of cancer research, with studies showing that dual targeting can lead to additive or synergistic inhibition of tumor cell proliferation. nih.govnih.govbohrium.com Given the presence of key structural elements found in potent kinase inhibitors like Tepotinib, it is plausible that this compound could be profiled for activity against c-Met, EGFR, and other related kinases.
Table 1: In Vitro Kinase Inhibition by a Structurally Related Compound Data for Tepotinib, which contains benzonitrile and piperidinylmethoxy moieties.
| Compound | Target | Assay | IC50 (nM) |
|---|---|---|---|
| Tepotinib (EMD 1214063) | c-Met | HGF-induced c-Met phosphorylation in A549 cells | 6 |
Lysine-specific demethylase 1 (LSD1) has emerged as a significant target in oncology, and several inhibitors incorporate a benzonitrile structure. rsc.org A potent, reversible LSD1 inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, shares the piperidinylmethoxy and benzonitrile features with the subject compound. nih.govnih.gov X-ray crystallography studies of this inhibitor in complex with LSD1 revealed that the cyano group of the benzonitrile ring forms a crucial hydrogen bond deep within the catalytic center with Lys661. nih.govnih.gov The piperidine ring also forms important interactions with Asp555 and Asn540. nih.govnih.gov This binding mode highlights the importance of both the benzonitrile and piperidine groups for potent LSD1 inhibition, suggesting that this compound could be a candidate for LSD1 inhibition screening.
Table 2: In Vitro LSD1 Inhibition by a Structurally Related Compound
| Compound | Target | Note |
|---|
The piperidine scaffold is a well-established pharmacophore in the design of cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. researchgate.net The N-benzylpiperidine fragment of the approved drug donepezil (B133215) is known to interact with the catalytic active site of acetylcholinesterase (AChE). researchgate.net Numerous studies have demonstrated that derivatives containing a piperidine ring exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov For example, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety showed submicromolar IC50 values against both enzymes. nih.gov The presence of the piperidine ring in this compound provides a strong rationale for evaluating its potential as an inhibitor of AChE and BuChE.
Table 3: In Vitro Cholinesterase Inhibition by Structurally Related Piperidine Derivatives
| Compound Series | Target | IC50 Range |
|---|---|---|
| Piperidinyl-quinoline acylhydrazones | AChE | 5.3 - 16.4 µM |
| Piperidinyl-quinoline acylhydrazones | BuChE | 1.31 µM (most potent) |
| α,β-unsaturated carbonyl piperidinones | AChE | 12.55 - 23.75 µM |
| α,β-unsaturated carbonyl piperidinones | BuChE | 17.28 µM (most potent) |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | AChE | 0.39 µM (most potent) |
Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and a major target for treating inflammatory diseases like asthma and COPD. nih.govnih.gov PDE4 inhibitors are structurally diverse, but many feature nitrogen-containing heterocyclic rings and aromatic systems. mdpi.com Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines. nih.govresearchgate.net While a direct structural parallel to major approved PDE4 inhibitors like Roflumilast or Apremilast is not immediately obvious, the combination of a cyclic amine (piperidine) and an aromatic ring (benzonitrile) in this compound warrants its inclusion in screening campaigns against the PDE superfamily, particularly the PDE4 isozyme.
Table 4: In Vitro PDE4 Inhibition by Representative Approved Drugs
| Compound | Target | IC50 (nM) |
|---|---|---|
| Roflumilast | PDE4 | ~0.8 |
| Apremilast | PDE4 | 74 |
In Vitro Receptor Binding Affinity and Functional Studies
The piperidine ring is a privileged scaffold that is present in a vast number of ligands for G-Protein Coupled Receptors (GPCRs), a large family of transmembrane proteins that are major drug targets. nih.gov
Histamine (B1213489) H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.govbiorxiv.org Many potent and selective H3 receptor antagonists and inverse agonists contain a basic piperidine ring linked via an ether or alkyl chain to an aromatic moiety. nih.gov This structural arrangement allows for a key salt bridge interaction between the protonated piperidine nitrogen and a conserved aspartate residue (Asp114) in the receptor's transmembrane domain III, which is crucial for high-affinity binding. nih.gov The this compound structure fits this general pharmacophore model, making the H3 receptor a highly probable target for interaction.
Dopamine (B1211576) D3 Receptor: The dopamine D3 receptor, a member of the D2-like family of receptors, is a target for antipsychotics and treatments for substance abuse. The piperidine ring and related N-cyclic structures are common in D3 receptor ligands. Recent research has focused on bitopic ligands that bind to both the orthosteric and a secondary or allosteric pocket to achieve greater subtype selectivity over the highly homologous D2 receptor. nih.govnih.gov These bitopic ligands often feature a piperidine or piperazine (B1678402) head group connected by a linker to another aromatic system. nih.gov The structure of this compound, with its distinct piperidine and benzonitrile ends connected by a methoxy (B1213986) linker, could potentially engage with the D3 receptor binding pocket.
Muscarinic M1 Receptor: Muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, are implicated in cognitive processes and are targets for treating neurological disorders. mdpi.comnih.gov While M1 ligands are structurally diverse, many antagonists and allosteric modulators incorporate piperidine rings. nih.govvub.be These ligands interact with the orthosteric binding site or allosteric sites on the receptor. mdpi.com The potential for this compound to bind to M1 or other muscarinic receptor subtypes could be explored through comprehensive radioligand binding assays.
Table 5: In Vitro Binding Affinities of Structurally Related Compounds at Various GPCRs
| Compound/Series | Target | Assay Type | Affinity (Ki / IC50) |
|---|---|---|---|
| Indole- and benzothiophene-based piperidines | Human Histamine H3 | Radioligand Binding | 0.6 nM (Ki) |
| N-(2,3-dichlorophenyl)piperazine derivatives | Human Dopamine D3 | Radioligand Binding | High affinity (undisclosed Ki) |
| Pirenzepine | Rat Muscarinic M1 | [3H]pirenzepine binding | High affinity (undisclosed Ki) |
Nuclear Receptor Modulation Assays
Information regarding the effect of this compound on nuclear receptors, such as the Liver X Receptor (LXR), is not available in the public domain. Structural motifs of the compound might suggest a potential for such interactions, but without experimental data from assays such as ligand binding assays, coactivator/corepressor recruitment assays, or reporter gene assays, any such potential remains purely speculative.
Cellular Target Engagement Studies (Non-Clinical Cell Lines)
There is currently no published research on the cellular target engagement of this compound in any non-clinical cell lines.
Assessment of Intracellular Accumulation and Distribution
Data on the ability of this compound to penetrate cell membranes and accumulate within cells is not available. Techniques such as high-content imaging or subcellular fractionation coupled with analytical methods like mass spectrometry would be required to determine its intracellular distribution, but no such studies have been made public.
Evaluation of Target Modulation
As no specific cellular targets for this compound have been identified, there is no information on its ability to modulate target proteins. Consequently, data on its effects on phosphorylation states, protein expression levels, or other markers of target engagement are absent from the scientific literature.
Elucidation of In Vitro Mechanism of Action
The in vitro mechanism of action for this compound remains uncharacterized.
Investigating Downstream Signaling Pathway Modulation in Cell-Based Assays
Without identified cellular targets, it is not possible to investigate the downstream signaling pathways that may be modulated by this compound. There are no published studies that have utilized techniques such as Western blotting, reporter assays, or transcriptomic analysis to assess the impact of this compound on any signaling cascade.
Analysis of Biochemical Cascades Induced by Compound Interaction
No biochemical or enzymatic assays have been reported in the literature to elucidate the direct molecular interactions of this compound. Therefore, its influence on any biochemical cascades is unknown.
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning for De Novo Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science through de novo design. These computational methods can generate novel molecular structures with desired properties. In the context of 3-(3-piperidin-3-yloxy)benzonitrile, AI and ML could be employed to design and predict the properties of novel analogs.
Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), could be trained on large chemical databases. By fine-tuning these models with information on related benzonitrile (B105546) and piperidine (B6355638) compounds that exhibit known biological activities or material properties, it would be possible to generate new molecular designs based on the 3-(3-piperidin-3-yloxy)benzonitrile scaffold. These algorithms could optimize for predicted characteristics such as target binding affinity, selectivity, or specific photophysical behaviors, thereby guiding synthetic efforts toward compounds with a higher probability of success.
Table 1: Potential AI/ML-Driven Research for 3-(3-piperidin-3-yloxy)benzonitrile Analogs
| Research Goal | AI/ML Approach | Predicted Outcome |
|---|---|---|
| Discovery of Novel Analogs | Generative Adversarial Networks (GANs) | Generation of novel, synthesizable chemical structures with optimized properties. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity, toxicity, and physicochemical properties of designed analogs. |
Development of Chemical Biology Tools for Target Identification
Should initial screenings reveal any biological activity for 3-(3-piperidin-3-yloxy)benzonitrile, the next critical step would be to identify its molecular target(s) within a biological system. Chemical biology provides a powerful toolkit for this purpose. A derivative of the parent compound could be synthesized to serve as a chemical probe.
This typically involves modifying the core structure to include a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) or a reactive group for covalent labeling of the target protein. These probes would enable a variety of experiments, such as affinity chromatography to pull down binding partners from cell lysates or activity-based protein profiling (ABPP) to identify enzyme targets. Such studies are fundamental to elucidating the mechanism of action of a bioactive compound and are essential for its development as a potential therapeutic agent or research tool.
Exploration of Photophysical Properties for Advanced Material Applications
The benzonitrile functional group is known to be a component of molecules with interesting photophysical properties, including fluorescence. It is plausible that 3-(3-piperidin-3-yloxy)benzonitrile or its derivatives could exhibit unique absorption and emission characteristics.
Future research could involve a systematic investigation of its photophysical properties through techniques like UV-Vis and fluorescence spectroscopy. Key parameters to be determined would include the absorption and emission maxima, quantum yield, and fluorescence lifetime. Should the compound display favorable characteristics, such as a large Stokes shift or sensitivity to its chemical environment (solvatochromism), it could be explored for applications in advanced materials. These might include organic light-emitting diodes (OLEDs), fluorescent sensors for detecting specific ions or molecules, or as a component in bio-imaging probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
